

The Historical Development of Mequindox: A Veterinary Therapeutic In-Depth Technical Guide

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Compound of Interest

Compound Name: Mequindox

Cat. No.: B078584

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Abstract

Mequindox, a synthetic quinoxaline-1,4-dioxide derivative, has a notable history as a broad-spectrum antibacterial agent in veterinary medicine. Developed by the Lanzhou Institute of Animal Husbandry and Veterinary Drugs at the Chinese Academy of Agricultural Sciences, it has been utilized for the prevention and treatment of bacterial infections in livestock and aquaculture, particularly in China.^{[1][2]} Its efficacy against a range of Gram-positive and Gram-negative bacteria has made it a significant tool in animal health management.^{[1][2]} However, concerns regarding its toxicological profile, including genotoxicity and carcinogenicity, have led to increased scrutiny and regulatory control.^{[1][3]} This technical guide provides a comprehensive overview of the historical development, chemical properties, mechanism of action, pharmacokinetics, and toxicological data of **Mequindox**, intended to inform researchers, scientists, and drug development professionals.

Introduction: A Historical Perspective

Mequindox ([3-methyl-2-acetyl] quinoxaline-1,4-dioxide) belongs to the quinoxaline-di-N-oxides (QdNOs) class of synthetic antibacterial agents.^{[1][2]} This class of compounds, which also includes carbadox and olaquindox, has been recognized for its potent antimicrobial and growth-promoting properties in animal husbandry.^{[1][4]} **Mequindox** was developed in China and has been widely used there to manage clinical infections caused by bacteria such as *Treponema*, *Pasteurella*, *E. coli*, *Staphylococcus aureus*, and *Salmonella* sp. in food-producing

animals.[1][2] Its application extends to both livestock, including swine and poultry, and aquaculture.[5] While effective, the use of **Mequindox** and other QdNOs has been tempered by findings of potential adverse health effects, prompting regulatory actions in various regions.[4]

Chemical Properties and Synthesis

Mequindox is a crystalline substance with the molecular formula $C_{11}H_{10}N_2O_3$ and a molecular weight of 218.21 g/mol .[6]

Table 1: Chemical and Physical Properties of **Mequindox**

Property	Value	Reference
CAS Number	16915-79-0	[7]
Molecular Formula	$C_{11}H_{10}N_2O_3$	[6]
Molecular Weight	218.21 g/mol	[6]
IUPAC Name	1-(3-methyl-1,4-dioxidoquinoxalin-2-yl)ethan-1-one	[6]
Melting Point	154 °C	[8]
Appearance	Yellow crystalline powder	

Synthesis

While a detailed, step-by-step synthesis protocol for **Mequindox** is not readily available in the public domain, the general synthesis of quinoxaline-1,4-dioxides involves the condensation of a benzofuroxan with a β -dicarbonyl compound. For **Mequindox**, this would likely involve the reaction of benzofuroxan with acetylacetone. The reaction is typically carried out in the presence of a basic catalyst.

Mechanism of Antibacterial Action

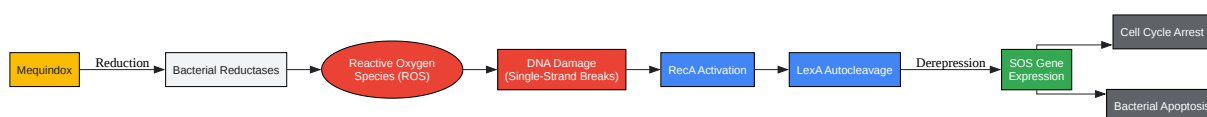
The antibacterial activity of **Mequindox**, like other quinoxaline-di-N-oxides, is multifaceted and primarily involves the generation of reactive oxygen species (ROS) and subsequent DNA

damage within the bacterial cell.

Induction of Oxidative Stress and SOS Response

Under anaerobic or hypoxic conditions present in the gut of animals, the N-oxide groups of **Mequindox** can be reduced by bacterial reductases. This process generates unstable radical intermediates and reactive oxygen species (ROS). The accumulation of ROS leads to oxidative stress, causing damage to cellular components, including DNA, proteins, and lipids.

This DNA damage triggers the bacterial SOS response, a complex regulatory network aimed at repairing DNA and ensuring cell survival. Key proteins in this pathway include RecA and LexA.



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Mequindox-induced SOS response pathway.

Inhibition of DNA Synthesis

The DNA damage caused by **Mequindox**-induced oxidative stress directly interferes with DNA replication and transcription, leading to the inhibition of bacterial growth and, ultimately, cell death.[2]

Antibacterial Spectrum

Mequindox exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria that are pathogenic in veterinary species.

Table 2: Minimum Inhibitory Concentration (MIC) of **Mequindox** against Selected Veterinary Pathogens

Bacterial Species	Strain	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Escherichia coli	Animal Isolates	1 - >128	8	64	
Salmonella enterica	2 - 64				
Staphylococcus aureus	4 - 32				
Clostridium perfringens	CVCC1125	1	[9]		
Brachyspira hyodysenteriae	B204	0.031	[9]		

Note: Specific MIC₅₀ and MIC₉₀ values for **Mequindox** against a wide range of veterinary pathogens are not consistently reported in publicly available literature. The provided ranges are indicative based on available data for **Mequindox** and related quinoxalines.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of **Mequindox** has been studied in several animal species, revealing rapid absorption and extensive metabolism.

Table 3: Comparative Pharmacokinetic Parameters of **Mequindox** in Different Animal Species (Oral Administration)

Parameter	Swine (10 mg/kg)	Chickens (20 mg/kg)	Rats (10 mg/kg)	Reference
Mequindox				
T _{max} (h)	-	0.32 ± 0.12	-	[10]
C _{max} (µg/mL)	-	0.36 ± 0.13	-	[10]
AUC (µg·h/mL)	-	0.25 ± 0.10	2.81 ± 0.04	[10][11]
t _{1/2} (h)	-	0.49 ± 0.23	3.21 ± 0.40	[10][11]
Bioavailability (%)	-	16.6	37.16	[10][11]
Metabolite M1 (1,4-bisdesoxymequin dox)				
T _{max} (h)	-	6.67 ± 1.03	-	[10]
C _{max} (µg/mL)	-	5.99 ± 1.16	-	[10]
AUC (µg·h/mL)	4.36 ± 3.54	86.39 ± 16.01	4.36 ± 3.54	[10][11]
t _{1/2} (h)	-	5.22 ± 0.35	3.66 ± 1.06	[10][11]

Mequindox undergoes extensive metabolism in animals, with the parent drug often being undetectable in tissues.[12] The primary metabolic pathways include N-oxide reduction, carbonyl reduction, and hydroxylation. A number of metabolites have been identified, with 1,4-bisdesoxy**mequindox** (M1) being a major and marker residue in several species.[12]

Table 4: Major Metabolites of **Mequindox** Identified in Swine, Chickens, and Rats

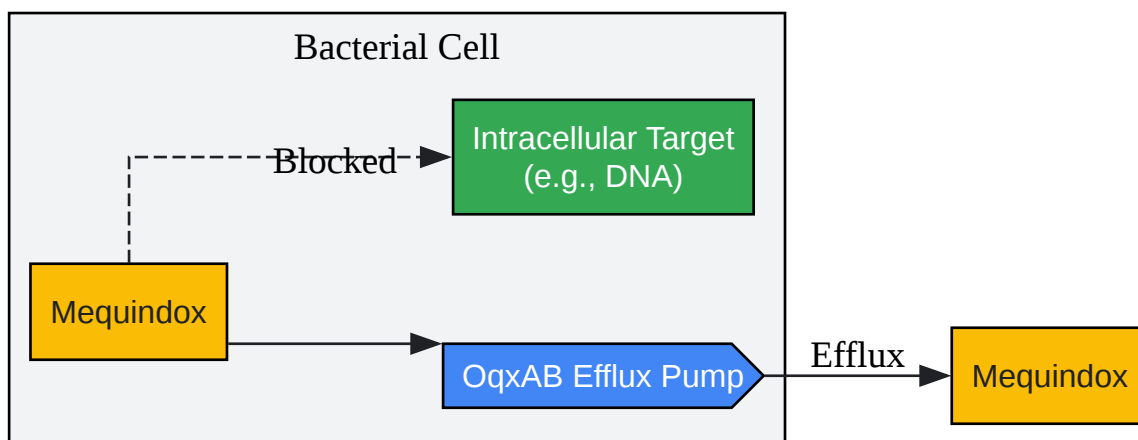
Metabolite ID	Chemical Name	Found in
M1	3-Methyl-2-acetyl quinoxaline	Swine, Chickens, Rats
M4	3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide	Swine, Chickens, Rats
M5	3-methyl-2-(1-hydroxyethyl) quinoxaline	Rats
M6	3-methyl-2-(1-hydroxyethyl) quinoxaline-1,4-dioxide	Swine, Chickens, Rats
M7	3-hydroxymethyl-2-ethanol quinoxaline-1,4-dioxide	Swine
M8	3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide	Chickens

Bacterial Resistance

The emergence of bacterial resistance to **Mequindox** is a significant concern. The primary mechanism of acquired resistance involves the active efflux of the drug from the bacterial cell, mediated by efflux pumps.

OqxAB Efflux Pump

The OqxAB efflux pump, a member of the resistance-nodulation-division (RND) family, has been identified as a key determinant of resistance to **Mequindox** and other quinoxalines. The genes encoding this pump, oqxA and oqxB, are often located on mobile genetic elements such as plasmids, facilitating their horizontal transfer between bacteria.



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Mechanism of **Mequindox** resistance via the OqxAB efflux pump.

Overexpression of the OqxAB pump reduces the intracellular concentration of **Mequindox**, preventing it from reaching its target and thereby conferring resistance.

Toxicology

The toxicological profile of **Mequindox** is a significant factor in its regulatory assessment. Studies have indicated potential for genotoxicity, carcinogenicity, and reproductive toxicity.

Table 5: Summary of Toxicological Data for **Mequindox**

Toxicity Endpoint	Species	Key Findings	Reference
Acute Oral LD ₅₀	Rat	550 mg/kg body weight	[13]
Subchronic Toxicity (90 days)	Rat	Reduction in body weight; hepatic and adrenal histological changes at 275 mg/kg in diet.	[13]
Genotoxicity	In vitro & In vivo	Positive in Ames test, chromosome aberration test, and micronucleus test.	[3]
Carcinogenicity (1.5 years)	Mouse	Increased incidence of mammary fibroadenoma, breast cancer, and other tumors.	[1]
Reproductive Toxicity (2 generations)	Rat	Maternal, embryo, and reproductive toxicities at 110 and 275 mg/kg in diet. NOAEL for reproduction toxicity was 25 mg/kg in diet.	[3]

Mechanism of Toxicity

The toxicity of **Mequindox** is believed to be linked to its mechanism of action. The generation of ROS and oxidative stress not only affects bacteria but can also damage host cells. Chronic exposure can lead to DNA damage, apoptosis, and has been associated with the activation of signaling pathways such as MAPK and Nrf2/Keap1, which are involved in cellular stress responses.

Experimental Protocols

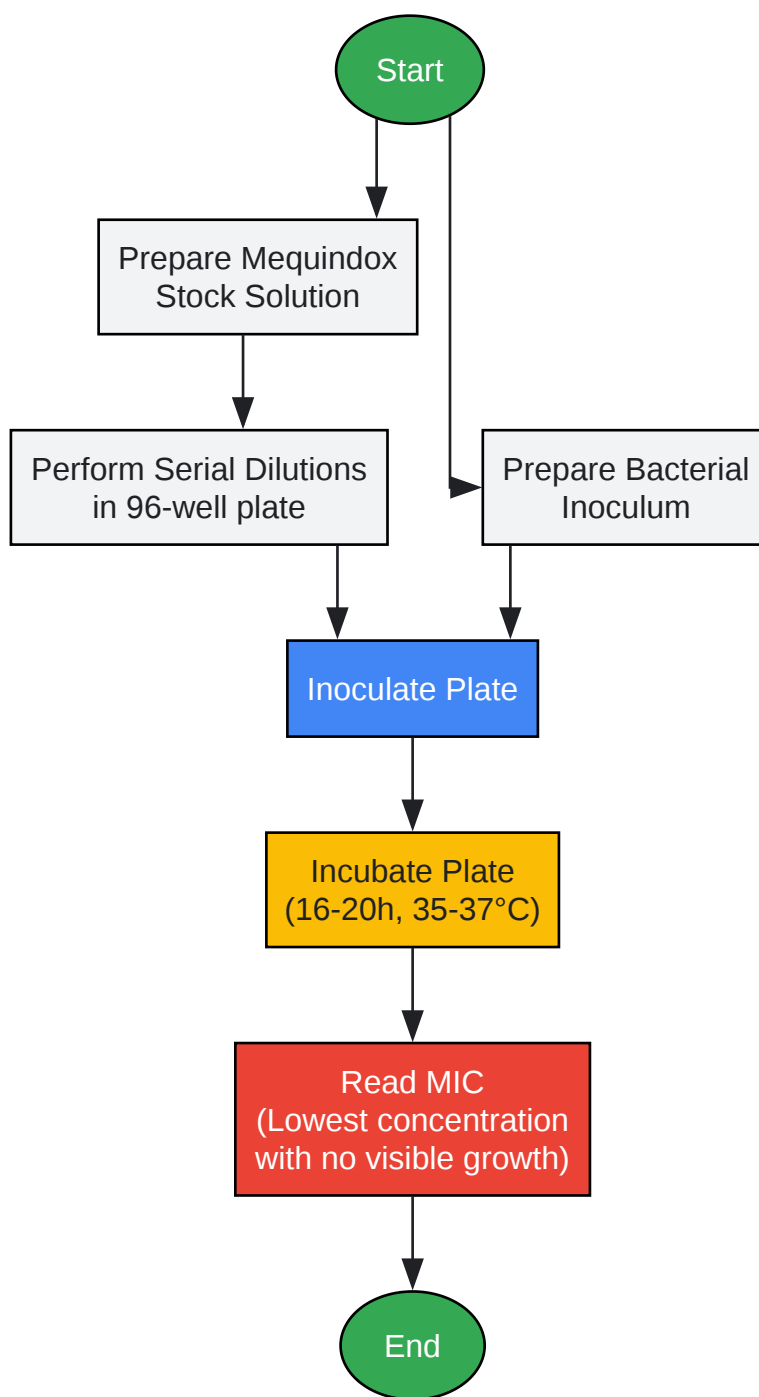
Detailed experimental protocols for the assessment of **Mequindox** are based on internationally recognized guidelines.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The MIC of **Mequindox** is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

- **Preparation of Mequindox Stock Solution:** A stock solution of **Mequindox** is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- **Inoculum Preparation:** The bacterial strain to be tested is grown to a specific turbidity (equivalent to a 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Incubation:** The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours.
- **MIC Reading:** The MIC is recorded as the lowest concentration of **Mequindox** that completely inhibits visible bacterial growth.



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References

- 1. Analysis of mequindox and its two metabolites in swine liver by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Profiles of Commensal Escherichia coli Isolates from Chickens in Hungarian Poultry Farms Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H) -one derivative - Google Patents [patents.google.com]
- 5. Detection of OqxAB Efflux Pumps, a Multidrug-Resistant Agent in Bacterial Infection in Patients Referring to Teaching Hospitals in Ahvaz, Southwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nscpolteksby.ac.id [nscpolteksby.ac.id]
- 7. d-nb.info [d-nb.info]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Veterinary Medicinal Products Regulation | European Medicines Agency (EMA) [ema.europa.eu]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of mequindox and its metabolites in rats after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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